N4-(2-Aminoethyl)pyrimidine-4,6-diamine
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Overview
Description
N4-(2-Aminoethyl)pyrimidine-4,6-diamine is a chemical compound with significant potential in various scientific fields It is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Aminoethyl)pyrimidine-4,6-diamine typically involves multiple steps. One common method includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(2-Aminoethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N4-(2-Aminoethyl)pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-(2-Aminoethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N4-(2-Aminoethyl)pyrimidine-4,6-diamine can be compared with other similar compounds, such as:
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound also contains a pyrimidine ring but with different substituents, leading to distinct chemical and biological properties.
N4-(2-aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine: This compound has a similar structure but includes additional functional groups that may enhance its activity in certain applications.
Biological Activity
N4-(2-Aminoethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes key research findings, mechanisms of action, and biological evaluations associated with this compound.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with aminoethyl groups at the N4 position, which enhances its solubility and potential interaction with biological targets. Its molecular structure is crucial for its biological activity, influencing its binding affinity to various enzymes and receptors.
The mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR) in Plasmodium falciparum, a key enzyme involved in folate metabolism, which is critical for the survival of the malaria parasite .
- Binding Affinity : Molecular docking studies indicate that this compound exhibits strong binding affinity to DHFR, suggesting a competitive inhibition mechanism that could lead to antiparasitic effects .
Biological Activity
Research has demonstrated various biological activities associated with this compound:
-
Antimalarial Activity :
- In vitro studies have shown that this compound possesses significant antimalarial properties against both chloroquine-sensitive and resistant strains of P. falciparum. The IC50 values range from 1.3 nM to 243 nM, indicating potent inhibitory effects .
- In vivo studies using the P. berghei mouse model demonstrated mild suppression of malaria parasites, reinforcing its potential as an antimalarial agent .
-
Antimicrobial Properties :
- Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various bacterial strains. Further studies are needed to quantify these effects and explore the underlying mechanisms.
- Anti-inflammatory Effects :
Table 1: Biological Activities of this compound
Activity Type | Target Organism/Enzyme | IC50/Binding Affinity | Notes |
---|---|---|---|
Antimalarial | Plasmodium falciparum DHFR | 1.3–243 nM | Effective against resistant strains |
Antimicrobial | Various bacterial strains | TBD | Further studies required |
Anti-inflammatory | Cytokines IL-6 and IL-8 | TBD | Reduces release in LPS-induced models |
Future Directions
Given the promising biological activities associated with this compound, further research is warranted to:
- Optimize Structure : Investigate structural modifications to enhance potency and selectivity against specific biological targets.
- Clinical Trials : Conduct comprehensive preclinical and clinical trials to evaluate safety profiles and therapeutic efficacy.
- Mechanistic Studies : Explore detailed mechanisms of action through advanced biochemical assays and molecular simulations.
Properties
Molecular Formula |
C6H11N5 |
---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
4-N-(2-aminoethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C6H11N5/c7-1-2-9-6-3-5(8)10-4-11-6/h3-4H,1-2,7H2,(H3,8,9,10,11) |
InChI Key |
QLFWXQVYFAGKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1NCCN)N |
Origin of Product |
United States |
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